Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the pyrazolo[1,5-a]pyrazine family, which is known for its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts such as Cs2CO3 in DMSO to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities
Biological Activity
Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of pyrazolo derivatives. For instance, a series of pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. In particular, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values that suggest effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazolo Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Methyl Pyrazole | 0.22 | Staphylococcus aureus |
Derivative 4a | 0.25 | Staphylococcus epidermidis |
Derivative 7b | 0.20 | Escherichia coli |
Antitubercular Activity
Research indicates that pyrazolo derivatives can serve as potential anti-tuberculosis agents. One study highlighted the efficacy of similar compounds against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The representative compound showed significant reduction in bacterial load in infected mouse models .
Table 2: Antitubercular Efficacy
Compound | MIC (nM) | Strain Type |
---|---|---|
Compound 5k | 10 | H37Rv (Drug-susceptible) |
Compound X | 50 | MDR-TB |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Serotonin Receptor Antagonism : Some derivatives have shown significant antagonistic activity at serotonin receptors (5-HT3), indicating potential use as antiemetics and anxiolytics .
- Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against cancer cell lines through apoptosis induction and inhibition of cell proliferation .
Case Study: Antimicrobial Efficacy
In a comparative study involving multiple pyrazole derivatives, this compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that the compound significantly reduced biofilm biomass compared to control groups.
Case Study: Antitubercular Activity in Vivo
In vivo studies using a murine model infected with Mycobacterium tuberculosis demonstrated that treatment with methyl pyrazole resulted in a statistically significant reduction in bacterial load over a six-day treatment period. The compound exhibited sustained bactericidal activity with no observed toxicity .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h4,9H,2-3,5H2,1H3 |
InChI Key |
WMGYLLOUHGJALO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CNCCN2N=C1 |
Origin of Product |
United States |
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